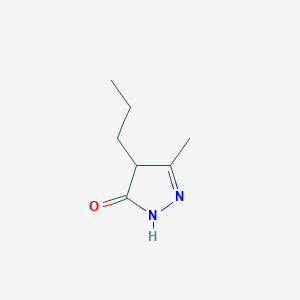
3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves cyclocondensation reactions. Specifically, it can be efficiently synthesized via the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using vitamin B1 as a catalyst. The reaction proceeds under metal-free and acid/base-free conditions, making it environmentally friendly. The yield typically ranges from 78% to 92% .
Molecular Structure Analysis
The molecular structure of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one consists of a pyrazole ring with substituents at positions 3 and 4. The crystal structure of a related compound, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole , has been characterized in the orthorhombic space group Pca 21 .
Chemical Reactions Analysis
This compound exhibits interesting fluorescence properties. For instance, when an electron-withdrawing group is attached to acetophenone (as in compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows a color change from orange-red to cyan in different solvents. Additionally, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .
Physical And Chemical Properties Analysis
Propriétés
IUPAC Name |
3-methyl-4-propyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDKUSZKOGUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=NNC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2811860.png)
![3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2811862.png)
![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)
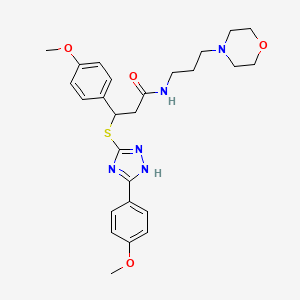
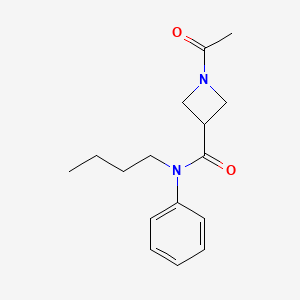
![1-[(2,6-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2811868.png)
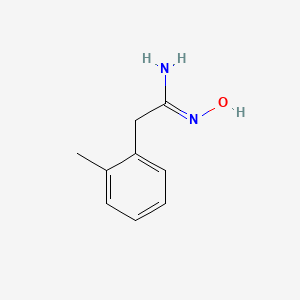
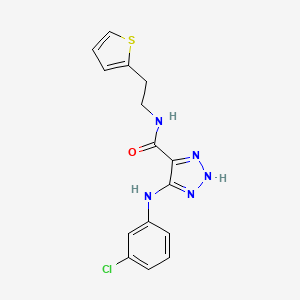
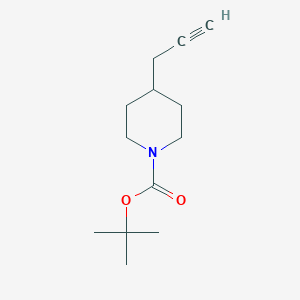
![9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2811877.png)
![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)
